N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide
Description
Properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3OS/c17-11-4-5-12(13(18)9-11)14(10-19)21-15(22)6-8-23-16-3-1-2-7-20-16/h1-5,7,9,14H,6,8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVUPKQAEUYTSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide typically involves multi-step organic reactions. One common method starts with the preparation of the 2,4-difluorobenzyl cyanide, which is then reacted with 3-pyridin-2-ylsulfanylpropanoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters, and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the cyano group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its antiproliferative effects against various cancer cell lines.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | % Growth Inhibition | IC50 (µM) |
|---|---|---|
| A549 (Lung) | 60% | 12 |
| MCF-7 (Breast) | 55% | 15 |
| HeLa (Cervical) | 50% | 18 |
The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression. Specifically, the compound has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.
In Vitro Studies
A study conducted on A549 lung cancer cells demonstrated that treatment with N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide resulted in significant apoptosis, as measured by flow cytometry. The increase in Annexin V-positive cells indicated effective induction of programmed cell death.
In Vivo Studies
In xenograft models, administration of the compound led to a tumor size reduction of approximately 45% compared to control groups. Histopathological analysis revealed necrosis and reduced mitotic figures in treated tumors, underscoring its potential as an effective therapeutic agent.
Genotoxicity Assessment
Genotoxicity assays have been conducted using bacterial reverse mutation tests. Results indicate no significant increase in mutation rates, suggesting that the compound is not genotoxic under tested conditions.
Table 3: Genotoxicity Results
| Test System | Concentration Range (µg/plate) | Result |
|---|---|---|
| Salmonella typhimurium | 0 - 5000 | Negative |
| Chinese hamster lung fibroblasts | 0 - 1200 | Negative |
Mechanism of Action
The mechanism by which N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide exerts its effects is largely dependent on its interaction with molecular targets. The cyano group and difluorophenyl moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyridinylsulfanyl group may also play a role in binding to specific sites within biological molecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related analogs identified in the evidence:
Key Observations
Aromatic Substitution Patterns: The target compound’s 2,4-difluorophenyl group is shared with the RAF kinase inhibitor in , suggesting a role in enhancing binding affinity or metabolic stability in kinase-targeting molecules .
Sulfanyl vs. Sulfonamide Linkages :
- The target’s pyridin-2-ylsulfanyl group differs from the sulfonamide in ’s RAF inhibitor. Sulfanyl groups may offer reduced acidity compared to sulfonamides, influencing pharmacokinetics .
- In , phenylsulfanyl groups in Bicalutamide derivatives are critical for antiandrogen activity, highlighting the importance of sulfur-based substituents in therapeutic agents .
However, the absence of direct bioactivity data for the target compound necessitates further validation .
Research Findings and Implications
Synthetic Feasibility :
- describes synthetic routes for fluorophenyl-containing propanamides, indicating that the target compound could be synthesized using analogous coupling strategies (e.g., carbodiimide-mediated amidation) .
Therapeutic Potential: Fluorinated aromatic systems (e.g., 2,4-difluorophenyl) are prevalent in kinase inhibitors and antiandrogens, as seen in and . This supports the hypothesis that the target compound may share similar mechanisms .
Contradictions and Limitations :
- While discusses 3-chloro-N-phenyl-phthalimide, its application in polymer synthesis diverges from the pharmacological focus of the target compound, limiting direct comparability .
Biological Activity
N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following components:
- Cyano group : Imparts potential reactivity and biological activity.
- Difluorophenyl moiety : Enhances lipophilicity and may influence binding affinity to biological targets.
- Pyridinylsulfanyl group : Suggests potential interactions with various receptors.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:
- Adenosine receptors : Research indicates that compounds with similar structures can act as modulators of adenosine receptors, particularly A1 and A2a subtypes, which play significant roles in various physiological processes .
- Enzyme inhibition : The presence of the cyano and sulfanyl groups may facilitate interactions with enzymes involved in metabolic pathways.
Anticancer Properties
Several studies have investigated the compound's anticancer potential:
- In vitro studies : The compound has shown efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, it exhibited IC50 values in the micromolar range against human colon adenocarcinoma cells (HT-29) and squamous cell carcinoma cells (FaDu) .
- Mechanistic insights : The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.
Immunomodulatory Effects
The compound has also been evaluated for its immunomodulatory properties:
- Cytokine modulation : In preclinical studies, it demonstrated the ability to modulate cytokine production in immune cells, suggesting potential applications in autoimmune diseases or inflammatory conditions .
Case Studies
- Study on Tumor Imaging :
- In Vivo Efficacy :
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
